Sulfo Cy5 bis COOH: A Technical Guide for Advanced Research
Sulfo Cy5 bis COOH: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Sulfo Cy5 bis COOH, a fluorescent dye engineered for high-performance applications in biological and biomedical research. We will delve into its core properties, provide detailed experimental protocols for its use, and present visual representations of its structure and reaction mechanisms.
Core Concepts: Understanding Sulfo Cy5 bis COOH
Sulfo Cy5 bis COOH is a derivative of the widely used Cyanine5 (Cy5) fluorescent dye. Its chemical structure is specifically modified to enhance its utility in aqueous environments and for covalent labeling of biomolecules. The name itself describes its key features:
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Sulfo: The presence of sulfonate (SO₃⁻) groups significantly increases the dye's water solubility. This is a critical feature for bioconjugation reactions, as it allows for labeling in aqueous buffers without the need for organic co-solvents that can denature sensitive proteins.
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Cy5: This refers to the core cyanine (B1664457) dye structure, which is characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic rings. This structure is responsible for the dye's strong absorption and bright fluorescence in the far-red region of the spectrum, a desirable characteristic due to the low autofluorescence of biological samples in this range.
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bis COOH: This indicates the presence of two carboxylic acid functional groups. These groups are the reactive handles for covalently attaching the dye to other molecules, typically through the formation of an amide bond with primary amines on proteins, peptides, or amine-modified oligonucleotides.
The combination of high water solubility, intense far-red fluorescence, and reactive carboxylic acid groups makes Sulfo Cy5 bis COOH a versatile tool for a variety of research applications.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Sulfo Cy5 bis COOH and closely related analogs. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₇H₄₇BrN₂O₁₀S₂ | [1] |
| Molecular Weight | 823.8 g/mol | [1] |
| Excitation Maximum (λex) | ~646 nm | [2] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ at 646 nm | [2] |
| Fluorescence Quantum Yield | ~0.2 | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, desiccated and protected from light | [1][2] |
Note: Data for excitation, emission, extinction coefficient, and quantum yield are for the closely related diSulfo-Cy5 carboxylic acid, which is expected to have nearly identical spectral properties.
Experimental Protocols: Bioconjugation to Proteins
The primary application of Sulfo Cy5 bis COOH is the covalent labeling of biomolecules. The following is a detailed, two-step protocol for conjugating the dye to a protein, such as an antibody, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry. This method activates the carboxylic acid groups on the dye to form a more stable amine-reactive intermediate.
Materials and Reagents:
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Sulfo Cy5 bis COOH
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Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Quenching Solution: 1 M Tris-HCl, pH 8.5
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Anhydrous DMSO (Dimethyl sulfoxide)
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Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Step 1: Activation of Sulfo Cy5 bis COOH
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Prepare Dye Solution: Dissolve Sulfo Cy5 bis COOH in anhydrous DMSO to a stock concentration of 10 mg/mL.
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Prepare EDC and Sulfo-NHS: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
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Activation Reaction: In a microcentrifuge tube, mix the Sulfo Cy5 bis COOH solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).
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Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light. This step forms the amine-reactive Sulfo-NHS ester of the dye.
Step 2: Conjugation to the Protein
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Prepare Protein: Ensure the protein is at a concentration of 2-10 mg/mL in the Coupling Buffer.
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Adjust pH (if necessary): The pH of the protein solution should be between 7.2 and 8.5 for efficient reaction with the Sulfo-NHS ester.
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Conjugation Reaction: Add the activated Sulfo Cy5 bis COOH solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.
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Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
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Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.
Step 3: Purification of the Conjugate
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Removal of Unconjugated Dye: Separate the fluorescently labeled protein from the unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.
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Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for the dye).
Mandatory Visualizations
Chemical Structure of Sulfo Cy5 bis COOH
Caption: Conceptual diagram of the Sulfo Cy5 bis COOH structure.
Experimental Workflow: Protein Conjugation
Caption: Workflow for labeling proteins with Sulfo Cy5 bis COOH.
Applications in Research
The unique properties of Sulfo Cy5 bis COOH make it suitable for a wide range of applications in life sciences and drug development, including:
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Fluorescence Microscopy: Labeled antibodies can be used for high-contrast imaging of cellular structures and protein localization.
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Flow Cytometry: Provides a strong and distinct signal for cell sorting and analysis.
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In Vivo Imaging: The far-red emission is ideal for deep tissue imaging with minimal background interference.[3]
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Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[3]
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Molecular Probes: Used in bioanalytical assays to study biomolecular interactions.[3]
This guide provides the foundational knowledge for researchers to effectively utilize Sulfo Cy5 bis COOH in their experimental designs. By understanding its properties and following detailed protocols, scientists can leverage this powerful fluorescent tool to advance their research goals.
